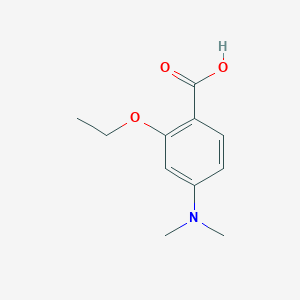![molecular formula C18H14F6O B12639623 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one CAS No. 960591-82-6](/img/structure/B12639623.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two distinct phenyl groups, each substituted with trifluoromethyl and dimethyl groups, respectively. The presence of these substituents imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2,6-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the desired product. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, other substituted phenyl compounds.
科学研究应用
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
作用机制
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)acetophenone: Shares the trifluoromethyl substitution but lacks the dimethylphenyl group.
2,6-Dimethylphenylacetic acid: Contains the dimethylphenyl group but lacks the trifluoromethyl substitution.
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol functional group instead of a ketone.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and dimethylphenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity, stability, and potential for diverse applications in various fields.
属性
CAS 编号 |
960591-82-6 |
|---|---|
分子式 |
C18H14F6O |
分子量 |
360.3 g/mol |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C18H14F6O/c1-10-4-3-5-11(2)15(10)9-16(25)12-6-13(17(19,20)21)8-14(7-12)18(22,23)24/h3-8H,9H2,1-2H3 |
InChI 键 |
RWHUCISZNKTXLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


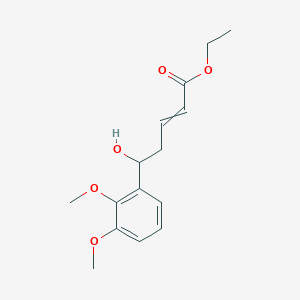
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)

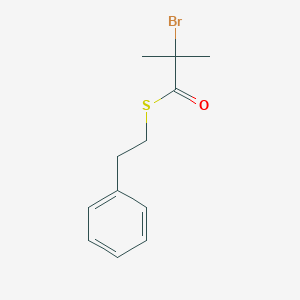
![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
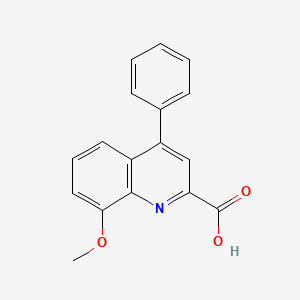
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)
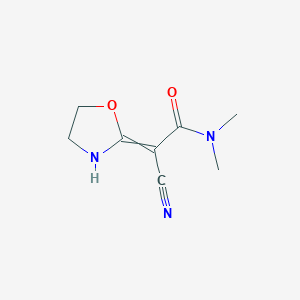
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)

